Cas no 327093-87-8 (2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid)

2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid is a structurally complex organic compound featuring a conjugated ethenyl linker between a substituted benzenesulfonamide and a benzoic acid moiety. Its bifunctional design, incorporating both carboxylic acid and sulfonamide groups, lends it potential utility in medicinal chemistry and materials science. The presence of the (1E)-2-carboxyethenyl substituent enhances its reactivity in conjugation-based reactions, while the methyl group on the benzene ring may influence steric and electronic properties. This compound is of interest for applications requiring precise molecular recognition or as an intermediate in synthesizing more complex derivatives. Its dual-acid functionality allows for versatile derivatization or coordination in metal-organic frameworks.
2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid structure
327093-87-8 structure
Product Name:2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid
CAS No:327093-87-8
MF:C17H15NO6S
MW:361.36910367012
CID:5811187
PubChem ID:1347617
Update Time:2025-06-03

2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-2-((5-(2-carboxyvinyl)-2-methylphenyl)sulfonamido)benzoic acid
    • Benzoic acid, 2-[[[5-(2-carboxyethenyl)-2-methylphenyl]sulfonyl]amino]-
    • 2-({[5-(2-carboxyvinyl)-2-methylphenyl]sulfonyl}amino)benzoic acid
    • AKOS000811404
    • CHEMBL1410176
    • 2-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid
    • 327093-87-8
    • 2-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2-METHYLBENZENESULFONAMIDO}BENZOIC ACID
    • SMR000298617
    • (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid
    • HMS2652C08
    • F1012-0086
    • MLS000676532
    • 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid
    • Inchi: 1S/C17H15NO6S/c1-11-6-7-12(8-9-16(19)20)10-15(11)25(23,24)18-14-5-3-2-4-13(14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)
    • InChI Key: BQWHUVQZKXGCIZ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=CC=C1NS(C1=CC(C=CC(O)=O)=CC=C1C)(=O)=O

Computed Properties

  • Exact Mass: 361.06200837g/mol
  • Monoisotopic Mass: 361.06200837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • Density: 1.487±0.06 g/cm3(Predicted)
  • Boiling Point: 623.3±65.0 °C(Predicted)
  • pka: 3.26±0.36(Predicted)

2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid Pricemore >>

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2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid Related Literature

Additional information on 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid

Introduction to 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid (CAS No. 327093-87-8)

2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid, identified by its Chemical Abstracts Service (CAS) number 327093-87-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in the development of novel therapeutic agents.

The molecular structure of 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid consists of a benzoic acid core substituted with a benzenesulfonamido group at the 2-position and an allyl group at the 5-position. The presence of these functional groups imparts distinct chemical and biological characteristics, which have been explored in various preclinical and clinical studies. The benzoic acid moiety is well-known for its antimicrobial and anti-inflammatory properties, while the sulfonamido group enhances binding affinity to biological targets, making this compound a versatile scaffold for drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid has been investigated for its potential role in modulating enzymes and receptors involved in metabolic disorders, cancer, and inflammatory diseases. Its ability to interact with specific protein targets has led to its exploration as a lead compound in high-throughput screening campaigns aimed at identifying novel therapeutic candidates.

One of the most compelling aspects of 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid is its structural flexibility, which allows for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. Researchers have leveraged this flexibility to develop derivatives with enhanced solubility, bioavailability, and target specificity. These modifications have been crucial in advancing the compound from an initial hit to a more refined lead candidate suitable for further development.

The synthesis of 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the expertise required to produce it on a scalable basis.

From a biological perspective, 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid has demonstrated promising activity in vitro against various pathological conditions. Studies have shown that it can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain signaling. Additionally, preliminary in vivo studies suggest that this compound exhibits potent anti-inflammatory effects without significant toxicity, making it a attractive candidate for further clinical evaluation.

The development of 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid aligns with the broader trend toward rational drug design, where computational modeling and structure-based drug discovery play pivotal roles. By integrating knowledge from computational chemistry with experimental data, researchers can predict how modifications to the molecular structure will affect biological activity. This approach has been instrumental in refining the lead compound into a more optimized therapeutic entity.

Future directions for research on CAS No. 327093-87-8 include exploring its potential in combination therapies, where it may synergize with other drugs to achieve greater therapeutic efficacy. Furthermore, investigating its mechanism of action at the molecular level will provide deeper insights into its biological effects and help identify potential off-target interactions that could influence safety profiles.

In conclusion, 2-{5-(1E)-... ...carboxyeth... ... benzenesulfonamido}benzoic acid represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. As research continues to uncover new therapeutic applications for this compound, it holds great potential as a foundation for developing innovative treatments for human diseases.

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